

Foy 251: A Head-to-Head Comparison with Other Antiviral Agents

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Compound of Interest

Compound Name: **Foy 251**

Cat. No.: **B021791**

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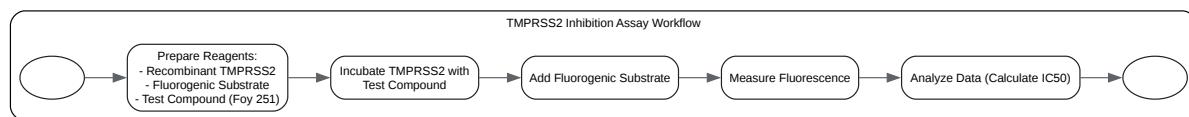
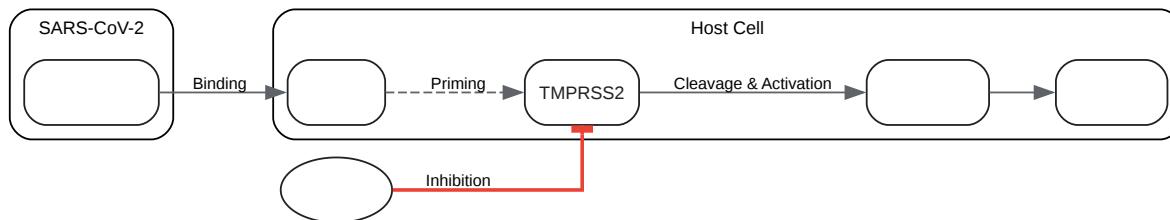
For Researchers, Scientists, and Drug Development Professionals

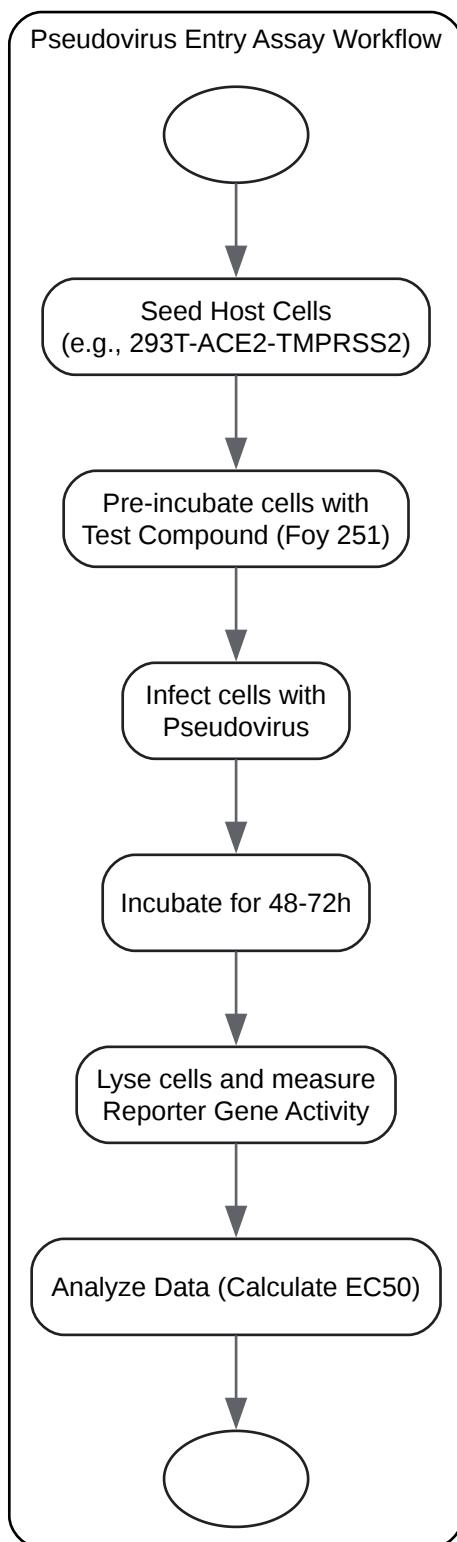
Introduction

Foy 251, the active metabolite of the oral prodrug camostat mesylate, is a serine protease inhibitor with established antiviral activity.^[1] Its primary mechanism of action involves the inhibition of the host cell enzyme Transmembrane Protease, Serine 2 (TMPRSS2), which is crucial for the cell entry of several respiratory viruses, including SARS-CoV-2, influenza virus, and Middle East Respiratory Syndrome coronavirus (MERS-CoV).^{[2][3][4]} By blocking the proteolytic cleavage of viral spike proteins by TMPRSS2, **Foy 251** effectively prevents viral fusion with the host cell membrane. This guide provides a head-to-head comparison of **Foy 251**'s in vitro efficacy against that of other notable antiviral agents, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting Host Cell Entry

Foy 251's antiviral strategy is centered on inhibiting a host factor essential for viral entry. This approach differs from that of many other antivirals that directly target viral enzymes, such as RNA-dependent RNA polymerase or viral proteases. The inhibition of TMPRSS2 by **Foy 251** is a key step in preventing the viral life cycle from initiating.^[5]





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